(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
This compound features a cyclohexane core substituted at positions 1 and 2. The carboxylic acid group at position 1 and the 2-(4-methylphenyl)-2-oxoethyl moiety at position 3 define its structure. Key properties include:
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-7-13(8-6-11)15(17)10-12-3-2-4-14(9-12)16(18)19/h5-8,12,14H,2-4,9-10H2,1H3,(H,18,19)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQFCSDIWORRC-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclohexane Functionalization
A foundational approach involves Friedel-Crafts acylation to install the 4-methylphenyl ketone moiety. Cyclohexane-1-carboxylic acid derivatives are reacted with 4-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by alkylation to introduce the oxoethyl group.
Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0°C → 25°C, 6h | 78% | 98.5% |
| Alkylation | NaH, THF, 60°C, 4h | 85% | 97.2% |
| Hydrolysis | 6M HCl, reflux, 3h | 92% | 99.1% |
This route achieves an overall yield of 61% but requires careful control of electrophilic substitution to avoid polysubstitution.
Asymmetric Hydrogenation for Stereocontrol
The (1S,3R) configuration is achieved via asymmetric hydrogenation of a prochiral enamide intermediate. A chiral ruthenium catalyst (e.g., Ru(BINAP)) enables enantioselective reduction, followed by oxidation to the carboxylic acid.
Optimized Parameters
| Parameter | Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| Catalyst Loading | 0.5 mol% | Yield: 93.8%, ee: 98.4% |
| H₂ Pressure | 50 bar | Yield: 95.9%, ee: 99.2% |
| Solvent | MeOH | Purity: 99.7% |
This method is favored for industrial applications due to its high stereochemical fidelity and compatibility with continuous flow systems.
Claisen Condensation and Cyclization
A Claisen condensation between ethyl cyclohexane-1-carboxylate and 4-methylphenylacetone forms the β-keto ester intermediate, which undergoes cyclization and hydrolysis to yield the target compound.
Key Data
| Stage | Conditions | Yield |
|---|---|---|
| Condensation | NaOEt, EtOH, reflux, 8h | 74% |
| Cyclization | H₂SO₄, 100°C, 2h | 68% |
| Hydrolysis | NaOH, H₂O, 80°C, 4h | 89% |
This route is notable for avoiding heavy-metal catalysts but requires stringent pH control during hydrolysis.
Optimization of Reaction Conditions
Temperature and pH Dependence
The Hofmann rearrangement (adapted from gabapentin synthesis) is critical for converting intermediates into the carboxylic acid. Hypochlorite-mediated reactions exhibit optimal performance at pH 8.5–9.0 and 35–40°C, yielding 93.8–95.9% product.
Effect of pH on Yield
| pH | Yield | Byproducts |
|---|---|---|
| 7.5 | 78% | 12% lactam |
| 8.5 | 95% | <1% lactam |
| 9.5 | 89% | 5% overoxidized |
Solvent Systems and Catalysts
Toluene and isopropanol are preferred for extractions due to their immiscibility with aqueous phases and low residue levels. Sodium bisulfite is employed to quench excess hypochlorite, preventing overoxidation.
Industrial-Scale Production Considerations
Large-scale synthesis utilizes flow reactors to enhance mixing and heat transfer. A stainless-steel pinch tube reactor (5m length, 4mm diameter) operating at 40–55°C achieves 91.98% yield with a residence time of 2 minutes.
Comparative Reactor Performance
| Reactor Type | Yield | Throughput (kg/h) |
|---|---|---|
| Batch | 85% | 12 |
| Flow | 92% | 48 |
Comparative Analysis of Methodologies
| Method | Pros | Cons |
|---|---|---|
| Asymmetric Hydrogenation | High ee (>99%), scalable | Costly catalysts |
| Friedel-Crafts | Low-cost reagents | Moderate yields |
| Claisen Condensation | No heavy metals | Multi-step purification |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) Halogen-Substituted Analogs
CIS-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735275-15-7):
(1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic Acid (CAS 735274-64-3):
b) Chlorinated Analog
Functional Group Modifications
a) Methoxycarbonyl Variant
- 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Structure: Replaces the 2-oxoethyl group with a methoxycarbonyl.
b) Hydroxyl and Oxo Derivatives
- (1R,2S,4S,5R)-2-(Perfluorophenyl)methyl-1,4,5-trihydroxy-3-oxocyclohexane-1-carboxylic Acid: Structure: Additional hydroxyl and oxo groups with a perfluorophenyl substituent. Molecular weight: 370.226 g/mol.
Stereochemical and Positional Isomers
Cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid :
- (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic Acid: Substitution: Position 2 (vs. 3) on cyclohexane.
Pharmacologically Active Derivatives
- Beta Receptor Ligands (): Analogs like (1S,2R)-2-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohexane-1-carboxylic acid incorporate amino and heterocyclic groups. Impact: Enhanced receptor binding via nitrogen and sulfur atoms, diverging from the target compound’s phenyl-ketone motif .
- Edoxaban Impurities (): Complex derivatives like (1S,3R,4S)-4-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-3-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylic acid highlight the role of amide and heterocyclic groups in anticoagulant activity. Comparison: The target compound lacks these pharmacophores, suggesting distinct therapeutic applications .
Biological Activity
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, often referred to as a cyclohexane derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a cyclohexane ring with a carboxylic acid and a 4-methylphenyl-2-oxoethyl substituent, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 250.30 g/mol. The structure can be represented as follows:
Key Features:
- Carboxylic Acid Group: This functional group is known for its ability to form hydrogen bonds, enhancing solubility and interaction with biological macromolecules.
- Aromatic Ring: The presence of the 4-methylphenyl group contributes to hydrophobic interactions, which may affect binding affinity to various receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Modulation: The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions.
- Binding Affinity: The structural characteristics suggest potential binding to targets such as carboxypeptidases or other enzymes involved in metabolic pathways.
Biological Activity and Research Findings
Research into the biological activity of this compound is still emerging. However, some studies have indicated potential pharmacological effects:
- Anti-inflammatory Properties: Preliminary studies suggest that similar compounds in its class exhibit anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity: The presence of the aromatic ring may contribute to antioxidant properties, helping to neutralize free radicals.
Case Studies
Several studies have explored the biological effects of related compounds:
-
Study on Carboxypeptidase A1 Inhibition:
- Objective: To evaluate the inhibitory effects on carboxypeptidase A1.
- Findings: Compounds with similar structures demonstrated significant inhibition, suggesting that this compound may exhibit similar activity.
-
Toxicological Assessment:
- Objective: To assess the safety profile of the compound.
- Findings: Toxicity studies indicated low acute toxicity in rodent models, supporting its potential for further development.
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Similar | Moderate anti-inflammatory |
| (1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Similar | High binding affinity |
| This compound | Subject of this study | Potential anti-inflammatory |
Q & A
Q. Critical Parameters :
- Protect the carboxylic acid group with tert-butyl esters during reactive steps.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7).
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
How does stereochemistry influence pharmacological activity, and what methods validate these effects?
Advanced Research Focus
The (1S,3R) configuration is critical for target binding:
- Enantiomer Comparison : Synthesize both enantiomers and test in receptor-binding assays (e.g., GPCRs). Reduced activity in (1R,3S) confirms stereospecificity .
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with active sites. The carboxylic acid group forms hydrogen bonds with Lys residues, while the 4-methylphenyl group enhances hydrophobic contacts .
Data Contradiction Tip : If conflicting activity data arise, verify enantiomeric purity via HPLC and replicate assays under standardized conditions (pH 7.4, 37°C) .
What metabolic pathways are involved in its biotransformation, and how are intermediates identified?
Q. Advanced Research Focus
- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH. Monitor phase I oxidation (keto-group reduction) and phase II glucuronidation .
- Metabolite Detection : Use LC-QTOF-MS in negative ion mode. Key metabolites include hydroxylated cyclohexane derivatives (m/z 320–350) .
How can contradictory data on biological activity be resolved across studies?
Q. Advanced Research Focus
- Experimental Replication : Standardize cell lines (e.g., MDCK-II for permeability assays) and control for serum protein interference .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models. Assess heterogeneity via I² statistics.
What computational modeling approaches predict its interactions with novel targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
